molecular formula C3H3NO B017871 Propiolamide CAS No. 7341-96-0

Propiolamide

Cat. No. B017871
CAS RN: 7341-96-0
M. Wt: 69.06 g/mol
InChI Key: HCJTYESURSHXNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propiolamide has been achieved with high yields and purity, as described by Ferris, Lee, and Farrar (1997). They detailed a method involving the purification and confirmation of this compound's structure using 1H, 13C, and 15N NMR spectroscopy, highlighting its significant rotation around the carbon-nitrogen bond even at room temperature (Ferris, Lee, & Farrar, 1997). Shan Shu-tin (2015) designed and synthesized novel this compound derivatives, further expanding the chemical repertoire and demonstrating the compound's versatility (Shan Shu-tin, 2015).

Molecular Structure Analysis

The molecular structure of this compound has been extensively characterized by NMR spectroscopy. The studies by Ferris et al. (1997) provided detailed insights into the natural abundance of 13C and 15N chemical shifts in this compound, comparing these parameters with formamide and acetamide to elucidate structural differences and similarities (Ferris, Lee, & Farrar, 1997).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, forming a broad spectrum of functionalized derivatives. Xu et al. (2008) described a copper-catalyzed multicomponent reaction (MCR) that synthesizes functionalized propiolamidine derivatives, showcasing the compound's reactivity and applicability in organic synthesis (Xu et al., 2008). Furthermore, the work by Grams et al. (2019) on the trans-hydroboration of propiolamides highlights the compound's versatility in accessing previously elusive primary and secondary (E)-β-borylacrylamides (Grams, Fritzemeier, Slebodnick, & Santos, 2019).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its application in various chemical syntheses. While specific studies focusing solely on the physical properties of this compound were not highlighted, the structural and chemical analyses imply its stable nature under standard conditions, as observed in NMR studies (Ferris, Lee, & Farrar, 1997).

Chemical Properties Analysis

This compound's chemical properties, such as reactivity with different reagents and behavior under various conditions, have been the subject of several studies. The ability to undergo copper-catalyzed multicomponent reactions and trans-hydroboration, as mentioned above, underscores its chemical versatility and the potential for generating a wide array of derivatives with diverse functional groups (Xu et al., 2008); (Grams, Fritzemeier, Slebodnick, & Santos, 2019).

Scientific Research Applications

  • Propiolamide is used to form 1,2,3,4-tetrahydropyrimidines and 1,4-dihydropyridines, as noted by Khanina, Mutsenietse, and Dubur (1984) in their study published in the Chemistry of Heterocyclic Compounds (Khanina, Mutsenietse, & Dubur, 1984).

  • Due to its planar structure and dipole moment, this compound has potential use in radioastronomy, according to research by Little and Gerry (1978) in the Journal of Molecular Spectroscopy (Little & Gerry, 1978).

  • In chemistry, silver-catalyzed cascade difunctionalization of N-(p-methoxyaryl)propiolamides can construct phosphorylated aza-decenones with adjacent quaternary stereocenters, as described by Wang et al. (2014) in Chemical Communications (Wang et al., 2014).

  • This compound-containing compounds show selective toxicity for liver cancer cells under normoxic conditions, potentially serving as anti-cancer agents by targeting GPX4 and inducing ferroptotic cell death, according to Cordon et al. (2021) in ChemBioChem (Cordon et al., 2021).

  • This compound-mediated trans-hydroboration provides access to primary and secondary (E)-β-borylacrylamides, as explored by Grams et al. (2019) in Organic Letters (Grams et al., 2019).

  • A rotational spectroscopic study by Alonso et al. (2021) in Astronomy and Astrophysics found that this compound is less abundant than acetamide in certain regions of the interstellar medium (Alonso et al., 2021).

  • Shu-tin (2015) synthesized novel this compound derivatives using ethyl 3-phenylpropiolate, indicating potential for further chemical applications, as reported in Zhejiang Chemical Industry (Shu-tin, 2015).

Safety and Hazards

Propiolamide is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The comprehensive spectroscopic data of Propiolamide will aid future astronomical searches . Although this compound has yet to be included in astrochemical modeling networks, the observed upper limit to the ratio of this compound to acetamide seems consistent with the ratios of related species as determined from past simulations .

properties

IUPAC Name

prop-2-ynamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJTYESURSHXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223641
Record name 2-Propynamide
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Molecular Weight

69.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

7341-96-0
Record name 2-Propynamide
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Record name Propynamide
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Record name Propiolamide
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Record name 2-Propynamide
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Record name propiolamide
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Record name PROPYNAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of propiolamide?

A1: this compound has a molecular formula of C3H3NO and a molecular weight of 69.06 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Comprehensive spectroscopic studies have been conducted on this compound, including 1H, 13C, and 15N NMR, as well as rotational spectroscopy in the microwave, millimeter wave, and submillimeter wave regions. This data provides detailed information about the compound's structure, bonding, and vibrational modes. [, ]

Q3: What are some key reactions this compound undergoes?

A3: this compound exhibits diverse reactivity due to the presence of both an amide and a terminal alkyne moiety. Key reactions include:

  • Cycloadditions: Propiolamides readily participate in [2+2], [2+4], and [3+2] cycloadditions, offering routes to diverse cyclic structures. [, , ]
  • Nucleophilic Additions: The electrophilic nature of the alkyne in this compound enables various nucleophilic additions. For instance, base-promoted intramolecular additions allow for the synthesis of α-methylene-β-lactams. []
  • Metal-catalyzed Reactions: Propiolamides serve as versatile substrates in various metal-catalyzed transformations, such as hydroarylation for synthesizing diarylacrylamides, Sonogashira and Suzuki coupling reactions, and gold-catalyzed oxidative cyclopropanation. [, , , , , , , , , , , , , , , ]
  • Radical Reactions: this compound derivatives can engage in radical reactions, including radical Smiles rearrangements and selenium radical-triggered spiro-tricyclizations. [, ]

Q4: How can propiolamides be used in the synthesis of heterocycles?

A4: Propiolamides are valuable precursors for various heterocycles. For example:

  • Benzothiazepines: Iodocyclization of N-[2-(methylthio)phenyl]propiolamides provides selective access to 3-iodo-1,5-benzothiazepin-4-ones. []
  • Azaspiro[4,5]trienes: Electrophilic ipso-iodocyclization of N-(4-methylphenyl)propiolamides offers a selective pathway to 8-methyleneazaspiro[4,5]trienes. []
  • [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-ones: Copper-catalyzed tandem reactions of N-(2-haloaryl)propiolamides with sodium azide afford [, , ]triazolo[1,5-a]quinoxalin-4(5H)-ones. []
  • Pyrrolo[3,2-c]quinolin-4-ones: Copper-catalyzed reactions of isocyanides with N-(2-haloaryl)propiolamides yield pyrrolo[3,2-c]quinolin-4-ones. []

Q5: Are there any applications of this compound derivatives in medicinal chemistry?

A5: Yes, this compound analogs have been investigated as potential pharmaceuticals. For instance, certain this compound derivatives have been explored as potent glutathione peroxidase 4 (GPX4) inhibitors, a target of interest for various diseases. []

Q6: What is known about the stability of this compound?

A6: The stability of this compound can be influenced by factors like substituents, pH, and temperature. While the parent compound can be synthesized and purified, certain derivatives, particularly those lacking the trimethylsilyl protecting group, have been reported as unstable. [, ]

Q7: Are there specific considerations for handling and storing this compound derivatives?

A7: Specific handling and storage recommendations would depend on the specific this compound derivative in question. In general, storing under inert atmosphere and at low temperatures is recommended to minimize potential degradation. []

Q8: Have computational methods been employed in this compound research?

A8: Yes, computational studies have been valuable in understanding this compound reactivity. For instance, density functional theory (DFT) calculations have been utilized to rationalize the stereoselectivity observed in palladium-catalyzed hydrocyanation reactions. [] Additionally, DFT calculations have provided insights into the favored coordination modes of this compound derivatives with Lewis acids. []

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